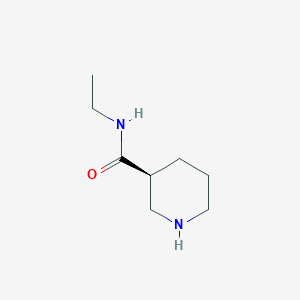

(3S)-N-ethylpiperidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

(3S)-N-ethylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKMZNSNCZDAGC-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H]1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foreword: A Note on the Piperidine-3-carboxamide Scaffold

An In-depth Technical Guide to the Mechanism of Action of (3S)-N-ethylpiperidine-3-carboxamide and its Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a wide array of biological targets. When functionalized at the 3-position with a carboxamide group, the resulting piperidine-3-carboxamide moiety offers a versatile platform for generating molecules with diverse pharmacological activities. This guide focuses on the (3S)-N-ethylpiperidine-3-carboxamide structure, exploring the known biological activities of its close analogs to postulate its mechanism of action and to provide a comprehensive roadmap for its experimental elucidation. While direct studies on (3S)-N-ethylpiperidine-3-carboxamide are not extensively documented in publicly available literature, the wealth of research on related derivatives provides a strong foundation for hypothesis-driven investigation.

The Piperidine-3-carboxamide Core: A Gateway to Diverse Bioactivities

The piperidine-3-carboxamide scaffold has been identified as a key pharmacophore in several classes of bioactive molecules. The stereochemistry at the 3-position, the nature of the substituent on the piperidine nitrogen, and the groups attached to the carboxamide nitrogen all play critical roles in determining the specific biological target and the resulting pharmacological effect. Research into derivatives of this core structure has revealed a broad spectrum of potential therapeutic applications, ranging from oncology to metabolic diseases.

Anticancer Properties: Induction of Cellular Senescence

A notable activity associated with N-arylpiperidine-3-carboxamide derivatives is the induction of a senescence-like phenotype in cancer cells.[1][2] A high-throughput screening of approximately 110,000 chemicals identified an N-arylpiperidine-3-carboxamide compound as an inducer of senescence in human melanoma A375 cells, without significant toxicity to normal cells.[1]

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogene activation.[1] Inducing senescence in cancer cells is an emerging therapeutic strategy to halt tumor progression. Structure-activity relationship (SAR) studies on these N-arylpiperidine-3-carboxamide derivatives revealed that the (S)-configuration at the 3-position of the piperidine ring is crucial for enhanced activity.[1] For instance, the (S)-enantiomer of a hit compound showed a 15-fold increase in senescence-inducing activity compared to its (R)-enantiomer.[1] While the precise molecular target remains to be identified, this class of compounds represents a promising avenue for the development of novel anticancer agents.[1]

Enzyme Inhibition: A Promising Avenue

The piperidine-3-carboxamide scaffold has also been successfully employed in the design of potent and selective enzyme inhibitors.

-

Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain piperidine carboxamide derivatives have shown significant potential as ALK inhibitors.[3] ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers.[3] Computational studies, including 3D-QSAR modeling, have been used to optimize the structure of these derivatives to enhance their binding affinity to the ALK active site.[3]

-

Cathepsin K Inhibition: A series of (R)-piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[4][5] One of the lead compounds from this series, H-9, exhibited a potent IC50 value of 0.08 µM.[4][5] Molecular docking studies indicated that these compounds interact with key residues in the active site of Cathepsin K.[4][5] Furthermore, in vitro and in vivo studies demonstrated their ability to reduce bone resorption, highlighting their potential as treatments for osteoporosis.[4][5]

Other Reported Activities

Beyond cancer and osteoporosis, derivatives of piperidine-3-carboxamide have been investigated for other therapeutic applications, including:

-

Platelet Aggregation Inhibition: A study on 1-alkyl(aralkyl)nipecotamides (a related class of piperidine-3-carboxamides) demonstrated their ability to inhibit human platelet aggregation.[6] The structure-activity relationship pointed to the importance of the 3-substituent and the hydrophobic character of the molecule.[6]

Postulated Mechanism of Action for (3S)-N-ethylpiperidine-3-carboxamide

Given the activities of its analogs, (3S)-N-ethylpiperidine-3-carboxamide could potentially act through several mechanisms. The (3S)-stereochemistry suggests a specific interaction with a chiral binding pocket, a feature common to many potent enzyme inhibitors and receptor ligands. The N-ethyl group on the carboxamide is a relatively small, neutral substituent that could influence binding affinity and metabolic stability.

Based on the available evidence, we can hypothesize the following potential mechanisms of action for (3S)-N-ethylpiperidine-3-carboxamide:

-

Enzyme Inhibition: The compound may act as an inhibitor of a specific enzyme, similar to the ALK or Cathepsin K inhibitors. The piperidine ring could serve as a scaffold to position the N-ethylcarboxamide and other potential substituents for optimal interaction with the enzyme's active site.

-

Modulation of Cellular Signaling Pathways: The compound could interfere with key signaling pathways involved in cell proliferation, survival, or differentiation. This is supported by the senescence-inducing activity of related compounds, which involves complex signal transduction.[1]

A Strategic Roadmap for Elucidating the Mechanism of Action

For researchers and drug development professionals, a systematic approach is required to determine the precise mechanism of action of (3S)-N-ethylpiperidine-3-carboxamide. The following experimental workflow provides a comprehensive strategy for target identification, validation, and characterization of the downstream cellular effects.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound.

Experimental Protocols:

-

Affinity-Based Chemical Proteomics:

-

Synthesis of an Affinity Probe: Synthesize a derivative of (3S)-N-ethylpiperidine-3-carboxamide with a linker and a reactive group (e.g., a photo-affinity label) or a tag (e.g., biotin).

-

Incubation with Cell Lysate: Incubate the affinity probe with a relevant cell lysate or tissue homogenate.

-

Cross-linking/Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its target. For biotinylated probes, capture the probe-protein complexes using streptavidin beads.

-

Protein Identification: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

-

-

Computational Target Prediction:

-

Utilize in silico methods such as molecular docking and pharmacophore modeling against a library of known protein structures to predict potential binding partners.

-

Compare the 3D structure of (3S)-N-ethylpiperidine-3-carboxamide with the structures of known ligands for various targets.

-

-

Target Validation:

-

Direct Binding Assays: Once potential targets are identified, confirm direct binding using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays.

-

Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.

-

Phase 2: In Vitro Functional Characterization

Once a target is validated, the next step is to characterize the functional consequences of the compound-target interaction.

Experimental Protocols:

-

Enzyme Inhibition Assays: If the target is an enzyme, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Receptor Function Assays: If the target is a receptor, use cell-based assays (e.g., reporter gene assays, second messenger assays) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

Cell-Based Phenotypic Assays: Correlate target engagement with a cellular phenotype. For example, if the hypothesized mechanism is senescence induction, treat cancer cells with the compound and measure markers of senescence such as β-galactosidase activity, cell cycle arrest, and changes in cell morphology.[1]

Phase 3: Delineating Downstream Signaling Pathways

Understanding how the interaction with the primary target translates into a cellular response requires mapping the downstream signaling pathways.

Experimental Protocols:

-

Western Blotting: Probe for changes in the phosphorylation state or expression levels of key proteins in the suspected signaling pathway after compound treatment.

-

Quantitative PCR (qPCR): Analyze changes in the expression of target genes downstream of the signaling pathway.

-

Pathway-Specific Reporter Assays: Use cell lines with reporter constructs (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

Visualizing the Research Workflow

The following diagrams illustrate the proposed experimental workflows for elucidating the mechanism of action.

Caption: A strategic workflow for elucidating the mechanism of action.

Synthesis and Chemical Properties

The synthesis of (3S)-N-ethylpiperidine-3-carboxamide can be readily achieved from commercially available starting materials. A common precursor is (S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate.[7][8][9]

Caption: A plausible synthetic route to the target compound.

A general synthetic protocol would involve the amide coupling of (S)-Ethyl piperidine-3-carboxylate with ethylamine using standard peptide coupling reagents. Alternatively, the corresponding carboxylic acid can be used.

Table 1: Physicochemical Properties of a Related Precursor

| Property | Value | Source |

| Compound | (S)-Ethyl piperidine-3-carboxylate | [7][8] |

| CAS Number | 37675-18-6 | [7][8] |

| Molecular Formula | C8H15NO2 | [7][8] |

| Molecular Weight | 157.21 g/mol | [7][8] |

| Appearance | Colorless to yellow clear liquid | [7] |

| Density | 1.043 g/mL at 25 °C | [7][8] |

Conclusion and Future Directions

The (3S)-N-ethylpiperidine-3-carboxamide scaffold holds considerable promise as a starting point for the development of novel therapeutics. While its precise mechanism of action is yet to be fully elucidated, the activities of its structural analogs in the fields of oncology and metabolic diseases provide compelling avenues for investigation. The systematic approach outlined in this guide, combining chemical biology, in vitro pharmacology, and cell biology, offers a robust framework for uncovering its molecular targets and downstream effects. Future research should focus on executing this experimental plan to unlock the full therapeutic potential of this and related compounds. The insights gained will not only advance our understanding of the pharmacology of piperidine-3-carboxamides but also pave the way for the design of next-generation therapies.

References

-

Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

-

Al-Obaid, A. M., & El-Subbagh, H. I. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]

-

Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105915. [Link]

-

Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

-

Zhang, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]

Sources

- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

The Multifaceted Therapeutic Potential of Piperidine-3-Carboxamide Derivatives: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, bestowing upon them significant biological activities.[1] When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide scaffold emerges as a "privileged structure" in drug discovery. This core moiety provides a versatile three-dimensional framework that can be strategically decorated with various substituents to modulate pharmacokinetic properties and achieve high-affinity interactions with a diverse range of biological targets. This guide provides an in-depth exploration of the significant biological activities of piperidine-3-carboxamide derivatives, with a focus on their applications in oncology, osteoporosis, and infectious diseases. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential.

Anticancer Activity: A Multi-pronged Approach to Combating Malignancy

Piperidine-3-carboxamide derivatives have demonstrated remarkable potential as anticancer agents through diverse mechanisms of action, including the induction of cellular senescence and the inhibition of key oncogenic kinases.

Induction of Cellular Senescence in Melanoma

Cellular senescence is a state of irreversible cell cycle arrest that can be harnessed as a potent anti-cancer strategy.[2] High-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[2][3]

Mechanism of Action: These derivatives trigger a complex signaling cascade that culminates in cell cycle arrest. While the precise molecular targets are still under investigation, the observed phenotype includes morphological changes such as cell enlargement and increased granularity, which are characteristic of senescent cells.[2] A key biomarker for cellular senescence is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at pH 6.0.[2]

Structure-Activity Relationship (SAR): Systematic modification of the N-arylpiperidine-3-carboxamide scaffold has revealed key structural features that govern its pro-senescent activity. A notable example is compound 54 , an S-isomer featuring a pyridine ring and a pyrrole moiety, which exhibits significantly enhanced antimelanoma activity compared to the initial hit compound.[2] This highlights the importance of stereochemistry and the nature of the aromatic substituents in optimizing the biological activity.

Table 1: Anti-melanoma Activity of Key N-Arylpiperidine-3-carboxamide Derivatives [2]

| Compound | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) |

| 1 (Hit) | 1.24 | 0.88 |

| 54 | 0.04 | 0.03 |

| Doxorubicin | 0.009 | - |

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol details the cytochemical detection of SA-β-gal activity in cultured melanoma cells treated with piperidine-3-carboxamide derivatives.

Materials:

-

Human melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperidine-3-carboxamide derivatives (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

SA-β-gal Staining Solution:

-

Citric acid/sodium phosphate buffer, pH 6.0

-

Potassium ferrocyanide

-

Potassium ferricyanide

-

Sodium chloride

-

Magnesium chloride

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Procedure:

-

Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine-3-carboxamide derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with Fixing Solution for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Add the SA-β-gal Staining Solution to each well and incubate at 37°C without CO2 for 4 to 16 hours. Protect the plates from light.

-

Visualization: Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantification: Count the number of blue-stained (senescent) cells and the total number of cells to determine the percentage of senescent cells.

Causality Behind Experimental Choices: The use of a pH 6.0 buffer is critical to distinguish senescence-associated β-galactosidase activity from the endogenous lysosomal β-galactosidase activity, which is optimal at a more acidic pH.[2] X-gal serves as a chromogenic substrate that produces an insoluble blue precipitate upon cleavage by the enzyme, allowing for easy visualization of senescent cells.

Self-Validating System: The inclusion of a known senescence-inducing agent like doxorubicin as a positive control validates the assay's ability to detect the desired biological endpoint. The vehicle control ensures that the observed effects are due to the test compound and not the solvent.

Caption: Experimental workflow for SA-β-gal staining.

Multi-Targeted Kinase Inhibition

Piperidine-3-carboxamide derivatives have also emerged as potent inhibitors of several cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2), key players in cancer cell proliferation and angiogenesis.[4]

Mechanism of Action: By binding to the ATP-binding pocket of these kinases, the derivatives competitively inhibit their catalytic activity, leading to cell cycle arrest and suppression of tumor growth. Some derivatives exhibit a multi-targeted profile, inhibiting both CDKs and VEGFR2, which can offer a synergistic anticancer effect.

Structure-Activity Relationship (SAR): The SAR of benzothiazolyl piperidine-3-carboxamide derivatives has been explored, revealing that substitutions on the piperidine nitrogen and the benzothiazole ring significantly influence their inhibitory potency and selectivity against different CDKs and VEGFR2.[4] For instance, certain substitutions can enhance potency against CDK2 while maintaining or improving activity against VEGFR2.[4]

Table 2: Inhibitory Activity of Benzothiazolyl Piperidine-3-carboxamide Derivatives against CDKs and VEGFR2 [4]

| Compound | CDK2 (IC50, µM) | CDK5 (IC50, µM) | CDK6 (IC50, µM) | VEGFR2 (IC50, µM) |

| 3 | 0.026 | 0.315 | 0.221 | - |

| 4a | - | 0.248 | 0.256 | - |

| 4b | - | 0.276 | 0.282 | 0.136 |

| 4c | 0.048 | 0.338 | 0.236 | - |

| SNS-032 (Control) | 0.052 | 0.476 | 0.365 | - |

| Sorafenib (Control) | - | - | - | 0.114 |

Anaplastic Lymphoma Kinase (ALK) Inhibition

The piperidine carboxamide scaffold has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[5][6]

Mechanism of Action: These derivatives bind to the ALK kinase domain, inducing a "DFG-shifted" conformation, which provides access to an extended hydrophobic pocket.[5][6] This unique binding mode contributes to their potency and selectivity. Inhibition of ALK blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[7]

Structure-Activity Relationship (SAR): SAR studies have focused on optimizing both the "right-hand side" and "left-hand side" of the molecule, leading to derivatives with improved potency and selectivity over other kinases like IGF1R.[5][6]

Anti-Osteoporosis Activity: Targeting Cathepsin K

Osteoporosis is a debilitating disease characterized by excessive bone resorption by osteoclasts. Cathepsin K, a cysteine protease highly expressed in osteoclasts, is the principal enzyme responsible for the degradation of bone matrix proteins.[8] Piperidamide-3-carboxamide derivatives have been identified as potent and selective inhibitors of cathepsin K, making them promising therapeutic agents for osteoporosis.[8][9]

Mechanism of Action: These derivatives form multiple hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K, effectively blocking its enzymatic activity.[8][9] This inhibition of cathepsin K leads to a reduction in osteoclast-mediated bone resorption, thereby helping to preserve bone mineral density.

Structure-Activity Relationship (SAR): The SAR of these derivatives has been investigated, revealing that electron-withdrawing groups on the phenylsulfonyl moiety generally lead to higher potency.[9] For instance, compound H-9 , which features a chloro-substituent, exhibits potent cathepsin K inhibition.[9]

Table 3: Cathepsin K Inhibitory Activity of Piperidamide-3-carboxamide Derivatives [9]

| Compound | Cathepsin K (IC50, µM) |

| H-9 | 0.08 |

| MIV-711 (Control) | Comparable to H-9 |

Experimental Protocol: In Vitro Bone Resorption Assay (CTX-I ELISA)

This protocol measures the concentration of C-terminal telopeptides of type I collagen (CTX-I), a biomarker of bone resorption, in the supernatant of osteoclast cultures.

Materials:

-

RAW264.7 cells (osteoclast precursor cell line)

-

Recombinant RANKL (to induce osteoclast differentiation)

-

Bone slices or dentin discs

-

Piperidamide-3-carboxamide derivatives

-

CTX-I ELISA kit

Procedure:

-

Osteoclast Differentiation: Culture RAW264.7 cells on bone slices in the presence of RANKL to induce their differentiation into mature osteoclasts.

-

Compound Treatment: Treat the mature osteoclasts with the piperidamide-3-carboxamide derivatives for a specified period.

-

Supernatant Collection: Collect the cell culture supernatant.

-

CTX-I ELISA: Measure the concentration of CTX-I in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: A decrease in the concentration of CTX-I in the treated samples compared to the untreated control indicates an inhibition of bone resorption.

Causality Behind Experimental Choices: RAW264.7 cells are a well-established model for studying osteoclast differentiation and function. RANKL is the key cytokine that drives this differentiation process. The measurement of CTX-I provides a quantitative assessment of the degradation of type I collagen, the primary organic component of bone, and thus serves as a direct measure of bone resorption.

Self-Validating System: The inclusion of an untreated control group establishes the baseline level of bone resorption. A known cathepsin K inhibitor, such as MIV-711, can be used as a positive control to validate the assay's responsiveness.

Caption: Inhibition of Cathepsin K-mediated bone resorption.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

Sulfonyl piperidine-3-carboxamide derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

Mechanism of Action: While the exact mechanism of action is still under investigation, it is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways.

Structure-Activity Relationship (SAR): The nature of the substituents on the sulfonyl and carboxamide moieties plays a crucial role in determining the antimicrobial spectrum and potency of these derivatives.

Table 4: Minimum Inhibitory Concentration (MIC) of Sulfonyl Piperidine-3-carboxamide Derivatives [10]

| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |

| 9a | 250 | 250 | 500 | 500 | 500 |

| 9b | 125 | 250 | 250 | 250 | 250 |

| 9c | 250 | 125 | 250 | 500 | 500 |

| 9d | 500 | 250 | 500 | >1000 | >1000 |

| 9e | 125 | 250 | 250 | 250 | 500 |

| Ciprofloxacin | 0.97 | 0.48 | 0.24 | - | - |

| Fluconazole | - | - | - | 1.95 | 3.9 |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sulfonyl piperidine-3-carboxamide derivatives

-

96-well microtiter plates

-

Standard antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents. The use of specific broth media ensures optimal growth of the test organisms.

Self-Validating System: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium. The inclusion of standard antibiotics provides a benchmark for the activity of the test compounds.

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, osteoporosis, and infectious diseases. The elucidation of their mechanisms of action and the establishment of clear structure-activity relationships provide a solid foundation for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this important class of compounds.

References

- (Reference for Cathepsin K inhibitors, e.g.

- (Reference for ALK signaling pathways, e.g.

- (Reference for ALK inhibitors, e.g., Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors)

- (Reference for ALK inhibitors, e.g., Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry)

- (Reference for senescence in melanoma, e.g., Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities)

- (Reference for Cathepsin K in osteoporosis, e.g., (PDF)

- (Reference for antimicrobial activity, e.g., (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling)

- (Reference for senescence in melanoma, e.g., Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters)

- (Reference for antimicrobial activity, e.g., Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry)

- (Reference for synthesis of piperidine derivatives, e.g., A General Strategy for N–(Hetero)

- (Reference for CDK and VEGFR2 inhibitors, e.g., Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors)

- (Reference for synthesis of piperidine derivatives, e.g.

- (Reference for piperidine in medicinal chemistry, e.g.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Structure-Activity Relationship of N-Substituted Piperidines: A Technical Guide to Cholinesterase Inhibitor Design

Executive Summary

The piperidine ring represents one of the most privileged scaffolds in medicinal chemistry, forming the structural core of numerous biologically active molecules. Among these, N-substituted piperidines have emerged as a cornerstone in the design of neurotherapeutics, particularly as potent, reversible inhibitors of Acetylcholinesterase (AChE) for the management of Alzheimer's Disease (AD).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the Structure-Activity Relationship (SAR) of N-substituted piperidines, exploring how precise steric and electronic modifications dictate binding affinity at the enzymatic level. Furthermore, we will establish robust, self-validating experimental protocols for synthesizing and evaluating these compounds, ensuring high-fidelity data generation in drug discovery workflows.

Mechanistic Rationale: The Bivalent Binding Hypothesis

To understand the SAR of N-substituted piperidines, we must first analyze the topological and electrostatic environment of the target enzyme. The AChE active site is located at the bottom of a narrow, ~20 Å deep gorge lined with aromatic residues. It consists of two primary binding domains:

-

The Catalytic Active Site (CAS): Located at the base of the gorge, containing the catalytic triad (Ser203, His440, Glu327) and a critical tryptophan residue (Trp86).

-

The Peripheral Anionic Site (PAS): Located at the rim of the gorge, dominated by Trp286, which acts as a secondary binding site and is implicated in amyloid-beta aggregation.

The Role of the Piperidine Nitrogen

The fundamental causality behind utilizing a piperidine core lies in its basicity. The secondary or tertiary nitrogen of the piperidine ring typically exhibits a pKa of ~8.5 to 9.5. At physiological pH (7.4), this nitrogen is predominantly protonated, forming a positively charged piperidinium cation. This cation is strictly required to engage in strong cation- π interactions with the electron-rich indole ring of Trp86 at the CAS 1.

The Role of N-Substitution

Unsubstituted piperidines are generally weak inhibitors. The introduction of an N-substituent—specifically an N-benzyl group—transforms the molecule into a "dual-binding site" or "bivalent" inhibitor [2]. The N-benzyl moiety acts as a hydrophobic spacer that extends up the enzymatic gorge, allowing its aromatic ring to engage in π

π stacking with Trp286 at the PAS. This synergistic dual-site binding exponentially increases binding affinity and residence time.

Caption: Dual-site binding mechanism of N-substituted piperidines in the AChE catalytic gorge.

Structure-Activity Relationship (SAR) Deep Dive

To quantify these mechanistic claims, we must evaluate the structure-activity relationship data of various N-substituted derivatives. The table below synthesizes in vitro IC50 data against human AChE (hAChE), illustrating how structural modifications dictate potency 2.

Table 1: Comparative SAR of N-Substituted Piperidine Derivatives against AChE

Compound / N-SubstituentLinker LengthAromatic SubstitutionhAChE IC50 (nM)Mechanistic ConsequenceUnsubstituted PiperidineNoneNone> 10,000Fails to reach PAS; weak CAS binding.N-Methylpiperidine1 CarbonNone> 5,000Insufficient length for dual-site spanning.N-Benzylpiperidine (Core)1 CarbonUnsubstituted Phenyl~ 850Establishes baseline π π stacking at PAS.Donepezil (Standard)1 CarbonUnsubstituted Phenyl11 ± 2Optimal gorge spanning; indanone anchors at PAS.N-(3-Chlorobenzyl) Analog1 Carbon3-Chloro (Meta)3 ± 0.5Halogen bonding enhances hydrophobic pocket fit.N-Phenethyl Analog2 CarbonsUnsubstituted Phenyl~ 140Linker is too flexible; entropy penalty upon binding.

SAR Insights & Causality

-

Linker Length is Critical: Extending the linker from N-benzyl (1 carbon) to N-phenethyl (2 carbons) generally decreases potency. Causality: The AChE gorge has a rigid spatial requirement. A two-carbon linker introduces excessive conformational flexibility, resulting in a higher entropic penalty when the molecule is forced into the bioactive conformation required to span the CAS and PAS.

Aromatic Ring Electronics: Meta-substitution on the N-benzyl ring with electron-withdrawing or lipophilic groups (e.g., -Cl, -F) significantly enhances affinity [4]. Causality: Halogen atoms increase the lipophilicity (LogP) of the benzyl moiety, driving stronger desolvation energies upon entering the hydrophobic PAS pocket, while simultaneously modulating the electron density of the aromatic ring to optimize π

π stacking with Trp286.Experimental Workflows: Synthesis & Validation

To ensure high scientific integrity, protocols must be designed as self-validating systems. Below are the optimized methodologies for synthesizing and evaluating N-substituted piperidines.

Protocol A: Synthesis via Reductive Amination

Direct alkylation of piperidines with benzyl halides often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions. Reductive amination is the superior, controlled approach.

Step-by-Step Methodology:

-

Imine Formation: Combine the secondary piperidine derivative (1.0 eq) and the target substituted benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

-

Causality: DCE is chosen over protic solvents to drive the equilibrium toward the intermediate iminium ion by minimizing solvation of the starting materials.

-

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours under a nitrogen atmosphere.

-

Causality: NaBH(OAc)3 is a mild reducing agent. Unlike NaBH4, it selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

-

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure N-benzylpiperidine derivative.

Protocol B: In Vitro AChE Inhibition (Modified Ellman's Assay)

The Ellman's assay is the gold standard for quantifying AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (5-TNB) measurable at 412 nm.

Self-Validating Design: This protocol includes a blank (to subtract non-enzymatic ATCh hydrolysis) and a positive control (Donepezil) to validate the functional integrity of the enzyme batch.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE catalytic efficiency and ensures the piperidine nitrogen remains appropriately protonated in equilibrium.

-

Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (dissolved in <1% DMSO to prevent enzyme denaturation), and 20 µL of AChE enzyme solution (0.22 U/mL).

-

Pre-Incubation: Incubate the microplate at 25°C for 15 minutes.

-

Causality: This is a critical step. Inhibitors require time to navigate the narrow enzymatic gorge and reach thermodynamic binding equilibrium before the substrate is introduced. Skipping this step leads to artificially high IC50 values.

-

-

Initiation: Add 10 µL of DTNB (0.01 M) and 10 µL of ATCh (0.075 M) to initiate the reaction.

-

Kinetic Reading: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Determine IC50 by plotting % inhibition versus log[Inhibitor] using non-linear regression.

Caption: Step-by-step workflow of the modified Ellman's assay for AChE inhibition.

Conclusion

The rational design of N-substituted piperidines relies heavily on understanding the spatial and electrostatic demands of the target receptor. By leveraging the basicity of the piperidine core for CAS anchoring and tuning the N-substituent for PAS interaction, medicinal chemists can achieve exceptional potency and selectivity. Adhering to the rigorous synthetic and biochemical protocols outlined above ensures that SAR data remains reproducible, reliable, and directly translatable to advanced preclinical development.

References

- A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry (ACS).

- Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. PMC (NIH).

- Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy.

- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents. PMC (NIH).

Sources

Spectroscopic Elucidation of (3S)-N-ethylpiperidine-3-carboxamide: A Comprehensive Analytical Guide

Introduction & Structural Dynamics

In modern drug development, chiral piperidines serve as critical pharmacophoric building blocks and mass-tags for advanced therapeutics, including Tyrosine Kinase 2 (TYK2) inhibitors[1]. (3S)-N-ethylpiperidine-3-carboxamide (Molecular Formula: C₈H₁₆N₂O, MW: 156.23 g/mol ) is a highly versatile intermediate[2].

The accurate structural elucidation of this molecule requires a robust, orthogonal analytical approach. Because the molecule possesses a secondary amine in the piperidine ring, a secondary amide, and a specific (3S) stereocenter, the analytical workflow must not only confirm the atomic connectivity but also validate the conformational dynamics. In solution, the piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric repulsion, the bulky 3-carboxamide group heavily favors the equatorial position. This spatial arrangement dictates the distinct spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)[3].

Fig 1. Orthogonal spectroscopic workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework and confirming the (3S) stereocenter's conformational preference.

Causality in NMR Interpretation

The diastereotopic nature of the piperidine ring protons (axial vs. equatorial) results in distinct chemical shifts and coupling constants. The axial protons (e.g., H-2ax, H-6ax) resonate upfield compared to their equatorial counterparts. This is caused by the anisotropic shielding effect of the adjacent carbon-carbon single bonds in the rigid chair conformation[3]. Furthermore, the large trans-diaxial coupling constants ( J≈10−12 Hz) observed for the axial protons confirm that the 3-carboxamide group is locked in the equatorial position.

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d₆)

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Assignment / Causality |

| C=O | - | 174.5 | Amide carbonyl; deshielded by electronegative oxygen. |

| Amide NH | 7.80, t, J=5.5 | - | Couples with the adjacent CH₂ of the ethyl group. |

| Amine NH | 2.50, br s | - | Broad due to quadrupolar relaxation of ¹⁴N and exchange. |

| C-2 | eq: 2.90, dt; ax: 2.55, dd | 48.2 | Adjacent to amine nitrogen; diastereotopic splitting. |

| C-6 | eq: 2.85, m; ax: 2.45, td | 45.8 | Adjacent to amine nitrogen; upfield from C-2 due to distance from C=O. |

| C-3 | 2.25, m | 42.5 | Methine proton at the stereocenter. |

| C-5 | 1.60, m (2H) | 26.1 | Aliphatic backbone. |

| C-4 | 1.45, m (2H) | 25.4 | Aliphatic backbone. |

| Ethyl CH₂ | 3.05, qd, J=7.2,5.5 | 33.2 | Deshielded by amide nitrogen; splits into a quartet of doublets. |

| Ethyl CH₃ | 1.00, t, J=7.2 | 14.8 | Terminal methyl group; clean triplet. |

Protocol: High-Resolution NMR Acquisition

-

Sample Preparation : Weigh exactly 10.0 mg of (3S)-N-ethylpiperidine-3-carboxamide (free base) into a clean glass vial.

-

Solvation : Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 30 seconds until complete dissolution is achieved.

-

Transfer : Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

-

Tuning and Shimming : Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning/matching and execute gradient shimming on the deuterium lock signal.

-

Acquisition : Acquire ¹H (16 scans, 30° pulse) and ¹³C (1024 scans, power-gated broadband proton decoupling).

-

Self-Validation Check : Verify that the TMS internal standard peak is perfectly sharp at 0.00 ppm. Integrate the ethyl terminal methyl group (-CH₃) and set the value to exactly 3.00. All other integrated peak areas must logically correspond to the integer number of protons in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity, specifically differentiating the secondary amine of the piperidine ring from the secondary amide of the side chain.

Causality in IR Interpretation

The Amide I band (C=O stretch) is observed at 1645 cm⁻¹, which is significantly lower than a free ketone or aldehyde (~1710 cm⁻¹). This shift is caused by two factors: (1) the resonance contribution from the amide nitrogen's lone pair, which decreases the double-bond character of the carbonyl, and (2) extensive intermolecular hydrogen bonding in the solid state, which further weakens the C=O bond while strengthening the C-N bond[3].

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Mode | Functional Group Assignment |

| 3320 | Medium, Broad | N-H Stretch | Piperidine secondary amine (hydrogen-bonded). |

| 3295 | Strong, Sharp | N-H Stretch | Secondary amide N-H. |

| 2930, 2855 | Strong | C-H Stretch | Aliphatic asymmetric and symmetric stretches (ring/ethyl). |

| 1645 | Very Strong | C=O Stretch | Amide I band (carbonyl stretch). |

| 1550 | Strong | N-H Bend | Amide II band (coupled with C-N stretch). |

Protocol: ATR-FTIR Spectroscopy

-

Background Collection : Ensure the diamond ATR crystal is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

-

Sample Application : Place ~2 mg of the solid compound directly onto the center of the ATR crystal.

-

Compression : Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

-

Acquisition : Collect the sample spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

-

Self-Validation Check : The software must automatically subtract the background. Verify the absence of negative peaks or anomalous atmospheric CO₂ interference at ~2350 cm⁻¹ to ensure the baseline is artifact-free.

Mass Spectrometry (ESI-MS/MS)

Mass spectrometry provides the exact molecular weight and structural connectivity through controlled fragmentation.

Causality in MS Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal residual internal energy, resulting in an intact protonated molecular ion [M+H]+ at m/z 157.13[2]. Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), the kinetic energy is converted into vibrational energy. The protonation preferentially occurs at the highly basic amide nitrogen or piperidine nitrogen. Protonation at the amide nitrogen weakens the adjacent C-N bond, causing the neutral loss of ethylamine (45 Da) and yielding a stable acylium cation at m/z 112.08. Subsequent loss of carbon monoxide (28 Da) yields the piperidinium cation at m/z 84.08.

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway in ESI-MS/MS.

Table 3: ESI-MS/MS Fragmentation Data

| Ion Type | m/z Observed | Neutral Loss | Structural Assignment |

| Precursor [M+H]+ | 157.13 | None | Intact protonated (3S)-N-ethylpiperidine-3-carboxamide. |

| Product Ion 1 | 112.08 | 45 Da (Ethylamine) | Piperidine-3-carbonyl cation (Acylium ion). |

| Product Ion 2 | 84.08 | 28 Da (CO) | Piperidinium cation. |

Protocol: ESI-LC-MS/MS Analysis

-

Calibration : Infuse a standard sodium formate calibration solution to externally calibrate the mass spectrometer in positive ion mode, ensuring mass accuracy within <5 ppm.

-

Sample Preparation : Dilute the compound to a final concentration of 1 µg/mL in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Injection : Inject 5 µL of the sample into the LC-MS system (flow injection analysis) at 0.2 mL/min.

-

Ionization : Operate the ESI source with a capillary voltage of 3.0 kV, a desolvation gas flow of 600 L/hr, and a source temperature of 150°C.

-

Fragmentation (MS/MS) : Isolate the [M+H]+ precursor ion (m/z 157.13) in the first quadrupole. Apply a collision energy of 15-25 eV using Argon as the collision gas.

-

Self-Validation Check : Run a blank solvent injection immediately prior to the sample. The blank must show no ion current at m/z 157.13, confirming zero system carryover and validating the origin of the observed ions.

References

- Moslin, R. M., et al. "Tyk2 inhibitors and uses thereof." U.S. Patent Application US20170066763A1.

-

National Center for Biotechnology Information. "N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O) - PubChemLite." PubChem.[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." Journal of Chemical Education - ACS Publications.[Link]

Sources

Unlocking the Therapeutic Potential of (3S)-N-ethylpiperidine-3-carboxamide: A Technical Guide to Target Identification and Validation

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It explores the potential therapeutic targets of the piperidine-3-carboxamide scaffold, with a specific focus on the investigative framework for (3S)-N-ethylpiperidine-3-carboxamide. While direct literature on this specific molecule is sparse, this guide synthesizes field-proven insights from structurally related compounds to provide a robust roadmap for its exploration.

Introduction: The Piperidine-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged" structure in medicinal chemistry. When combined with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core offers a versatile platform for interacting with a diverse range of biological targets. This guide will delve into the promising therapeutic avenues for derivatives of this scaffold, providing a comprehensive framework for the investigation of novel analogues like (3S)-N-ethylpiperidine-3-carboxamide.

Part 1: Potential Therapeutic Arenas and Key Molecular Targets

Research into piperidine-3-carboxamide derivatives has unveiled a spectrum of biological activities, pointing towards several key therapeutic areas.[1] The following sections will explore these potential applications and the underlying molecular targets.

Oncology: A Multi-pronged Approach to Cancer Therapy

The piperidine-3-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives showing activity against various malignancies, including melanoma and tumors driven by specific kinase mutations.[2][3]

Scientific Rationale: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[2] Inhibition of ALK signaling can lead to tumor growth inhibition and regression. Piperidine carboxamide derivatives have been identified as potential ALK inhibitors, demonstrating significant anti-tumor activity in relevant cell models.[2]

Therapeutic Potential: Development of (3S)-N-ethylpiperidine-3-carboxamide as a selective ALK inhibitor could offer a new therapeutic option for patients with ALK-positive malignancies.

Signaling Pathway:

Caption: A general experimental workflow for the validation of a novel therapeutic compound.

In Vitro Evaluation Protocols

Objective: To determine the in vitro inhibitory activity of (3S)-N-ethylpiperidine-3-carboxamide against the ALK enzyme.

Methodology:

-

Reagents and Materials: Recombinant human ALK enzyme, ATP, biotinylated peptide substrate, Lance® Ultra ULight™-Streptavidin and Eu-W1024-labeled anti-phosphotyrosine antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] reagents), assay buffer, 384-well microplates.

-

Procedure:

-

Prepare serial dilutions of (3S)-N-ethylpiperidine-3-carboxamide in DMSO.

-

Add the compound dilutions to the wells of a 384-well plate.

-

Add the ALK enzyme and peptide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the reaction and add the detection reagents (ULight™-Streptavidin and Eu-labeled antibody).

-

Incubate for the recommended time to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Hypothetical Data Presentation:

| Compound | ALK IC50 (nM) |

| (3S)-N-ethylpiperidine-3-carboxamide | 50 |

| Crizotinib (Control) | 25 |

Objective: To evaluate the antiproliferative effect of (3S)-N-ethylpiperidine-3-carboxamide on human melanoma cells. [4] Methodology:

-

Cell Line: Human melanoma cell line (e.g., A375). [4]2. Reagents and Materials: Complete cell culture medium, (3S)-N-ethylpiperidine-3-carboxamide, DMSO, 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

-

Procedure:

-

Seed A375 cells into 96-well plates and allow them to adhere overnight. [4] 2. Treat the cells with serial dilutions of (3S)-N-ethylpiperidine-3-carboxamide for 72 hours.

-

Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Hypothetical Data Presentation:

| Compound | A375 GI50 (µM) |

| (3S)-N-ethylpiperidine-3-carboxamide | 1.5 |

| Doxorubicin (Control) | 0.1 |

Objective: To determine the inhibitory potency of (3S)-N-ethylpiperidine-3-carboxamide against human Cathepsin K.

Methodology:

-

Reagents and Materials: Recombinant human Cathepsin K, fluorogenic substrate (e.g., Z-LR-AMC), assay buffer, (3S)-N-ethylpiperidine-3-carboxamide, 96-well black microplates.

-

Procedure:

-

Add serial dilutions of the test compound to the wells.

-

Add the Cathepsin K enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value.

Hypothetical Data Presentation:

| Compound | Cathepsin K IC50 (nM) |

| (3S)-N-ethylpiperidine-3-carboxamide | 80 |

| Odanacatib (Control) | 10 |

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutics targeting a range of diseases. While specific data for (3S)-N-ethylpiperidine-3-carboxamide is not yet available, the extensive research on related analogues provides a strong rationale for its investigation as a potential inhibitor of targets such as ALK, Akt, and Cathepsin K. The experimental framework provided in this guide offers a clear path for the systematic evaluation of its therapeutic potential. Future research should focus on the synthesis and in-depth biological characterization of (3S)-N-ethylpiperidine-3-carboxamide, including comprehensive SAR studies to optimize its potency and selectivity for the identified targets.

References

-

Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]

-

Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

-

Husain, M. I., & Jamali, M. R. (1988). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

-

ChemBK. N-methylpiperidine-3-carboxamide. ChemBK. [Link]

-

Grygorenko, O. O., & Radchenko, D. S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

-

PubChem. (3S)-N,N-diethylpiperidine-3-carboxamide. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Silico Modeling of (3S)-N-ethylpiperidine-3-carboxamide Receptor Binding: A Comprehensive Computational Workflow

Introduction & Pharmacological Rationale

The piperidine-3-carboxamide scaffold (often referred to as nipecotamide) is a highly privileged pharmacophore in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, acting as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[1], antagonists of the Platelet-Activating Factor (PAF) receptor[2], and potent inhibitors of enzymes such as Cathepsin K[3] and cholinesterases[4].

When modeling the binding of (3S)-N-ethylpiperidine-3-carboxamide , stereochemistry is not merely a structural feature; it is the primary determinant of binding causality. The (3S) configuration dictates the spatial vector of the N-ethylcarboxamide moiety. If inverted to the (3R) enantiomer, the ethyl group frequently clashes with the hydrophobic walls of target binding pockets, resulting in a severe thermodynamic penalty. Furthermore, at a physiological pH of 7.4, the piperidine nitrogen (pKa ~11.2) is fully protonated. This cationic center is the anchor point for binding, reliably forming a critical salt bridge with conserved acidic residues (e.g., Aspartate or Glutamate) within the receptor cavity[2].

This whitepaper outlines a self-validating, causality-driven in silico workflow for modeling the receptor binding of (3S)-N-ethylpiperidine-3-carboxamide, ensuring that computational predictions translate reliably to in vitro and in vivo efficacy.

Logical Relationship of the Pharmacophore

Before initiating computational screening, it is critical to define the logical relationship between the ligand's functional groups and the receptor's microenvironment. Structure-based docking significantly enriches hit rates compared to random high-throughput screening, provided the pharmacophore logic is strictly defined[5].

Figure 1: Pharmacophore logic mapping of (3S)-N-ethylpiperidine-3-carboxamide to receptor targets.

Quantitative Data: Target Binding Profiles

To contextualize the modeling workflow, Table 1 summarizes the quantitative binding data and key interacting residues of the piperidine-3-carboxamide scaffold across its primary validated targets.

| Target Receptor | Ligand Role | Binding Affinity / IC50 | Key Interacting Residues | Interaction Type |

| TRPV1 Channel | Agonist / Desensitizer | Low micromolar (~2-5 μM) | Tyr511, Ser512 | H-Bonding, Hydrophobic[1] |

| PAF Receptor | Antagonist | Ki = 19.28 μM | Aspartate (Counterion) | Electrostatic, Salt Bridge[2] |

| Cathepsin K | Inhibitor | IC50 = 0.08 μM | P1, P2, P3 pockets | H-Bonding, Hydrophobic[3] |

| Cholinesterase (BChE) | Dual Inhibitor | Ki = 6.95 μM | Glu276, Trp82 | H-Bonding, π–π stacking[4] |

Table 1: Summary of quantitative binding parameters for the piperidine-3-carboxamide pharmacophore.

Step-by-Step Methodology: The In Silico Workflow

The following protocol is designed as a self-validating system. Each step includes a checkpoint to ensure scientific integrity before proceeding to the next phase.

Step 1: Stereospecific Ligand Preparation

Causality: Conformational sampling must account for physiological protonation. Docking a neutral piperidine at pH 7.4 will yield false-positive poses driven purely by van der Waals forces rather than the dominant electrostatic salt bridge.

-

Input the 2D SMILES string of (3S)-N-ethylpiperidine-3-carboxamide.

-

Utilize a ligand preparation tool (e.g., Schrödinger LigPrep or RDKit). Set the target pH to 7.4 ± 0.5.

-

Generate stereoisomers, strictly retaining the (3S) configuration.

-

Validation Checkpoint: Confirm the piperidine nitrogen is protonated (formal charge +1). Generate a maximum of 32 low-energy conformations per ligand using the OPLS4 or MMFF94 force field.

Step 2: Receptor Optimization & Loop Refinement

Causality: Crystal structures often contain unresolved loops or non-physiological protonation states. For targets like TRPV1 or GPCRs, the binding pocket is highly dynamic.

-

Import the target structure (e.g., Cryo-EM structure of TRPV1 or homology model of the PAF receptor).

-

Assign bond orders, add missing hydrogens, and build missing side chains/loops using a modeling suite (e.g., Prime).

-

Optimize the hydrogen bond network at pH 7.4. Crucially, determine the protonation state of histidine residues (HID, HIE, or HIP) based on their local hydrogen-bonding environment.

-

Remove all water molecules except those with B-factors < 30 Ų that bridge the ligand and receptor.

-

Validation Checkpoint: Perform a restrained minimization (RMSD threshold 0.3 Å) to relieve steric clashes without altering the experimentally validated backbone architecture.

Step 3: Induced-Fit Docking (IFD)

Causality: Standard rigid-receptor docking fails for the piperidine-3-carboxamide scaffold because the N-ethyl group requires the receptor's hydrophobic pocket to "breathe" and accommodate its steric bulk.

-

Define the grid box centered on the validated active site (e.g., the P1-P3 pockets for Cathepsin K[3] or the vanilloid binding pocket for TRPV1).

-

Perform initial softened-potential docking (van der Waals scaling factor of 0.5 for both ligand and receptor) to generate initial poses.

-

Sample receptor conformations by predicting the side-chain orientations of residues within 5.0 Å of the ligand poses.

-

Re-dock the ligand into the induced-fit receptor structures using standard precision (SP) or extra precision (XP) scoring functions.

-

Validation Checkpoint: Filter poses to ensure the mandatory salt bridge between the piperidine N+ and the conserved Asp/Glu residue is present. Discard any poses lacking this interaction.

Step 4: Molecular Dynamics (MD) & Free Energy Calculations

Causality: Docking scores (e.g., GlideScore) are static and often fail to predict true binding affinity. MD simulations assess the thermodynamic stability of the complex over time, while MM/GBSA calculates the free energy of binding (ΔG).

-

Solvate the IFD complex in a TIP3P water box, neutralizing the system with Na+/Cl- ions (0.15 M NaCl).

-

Run a 100 ns production simulation under NPT ensemble conditions (300 K, 1.013 bar).

-

Extract frames from the last 20 ns of the trajectory.

-

Perform MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculations to estimate the binding free energy.

-

Validation Checkpoint: Analyze the Root Mean Square Deviation (RMSD) of the ligand. An RMSD fluctuation of < 2.0 Å indicates a highly stable, physiologically viable binding pose.

Visualizing the Computational Architecture

Figure 2: Step-by-step computational workflow for validating receptor-ligand complexes.

Conclusion

The in silico modeling of (3S)-N-ethylpiperidine-3-carboxamide requires a rigorous, physics-based approach that respects the chemical reality of the molecule. By enforcing stereospecific preparation, physiological protonation states, induced-fit receptor plasticity, and dynamic thermodynamic validation, researchers can confidently predict the binding behavior of this versatile scaffold across diverse targets, from TRPV1 channels to complex GPCRs.

References

-

Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides. Prostaglandins, Leukotrienes and Essential Fatty Acids, 1995.[Link]

-

TRPV1 Modulators: Synthesis and in Vitro Evaluation of 1-heteroaryl Piperidinecarboxamide and Piperazinylurea Derivatives. European Journal of Medicinal Chemistry, 2015.[Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 2024.[Link]

-

First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Molecules, 2021.[Link]

-

Molecular Docking and High-Throughput Screening for Novel Inhibitors of Protein Tyrosine Phosphatase-1B. Journal of Medicinal Chemistry, 2002.[Link]

Sources

- 1. TRPV1 modulators: Synthesis and in vitro evaluation of 1-heteroaryl piperidinecarboxamide and piperazinylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PAF-induced human platelet aggregation by antithrombotic nipecotomides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Discovery and Optimization of Novel Piperidine-3-Carboxamide Scaffolds in Modern Therapeutics

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary directive for improving the physicochemical properties and clinical success rates of small-molecule drug candidates. The piperidine-3-carboxamide scaffold has emerged as a highly versatile, sp3-rich pharmacophore.

The strategic advantage of the piperidine-3-carboxamide core lies in its precise vector projection. The chiral center at the C3 position allows for stereospecific target engagement, while the carboxamide moiety serves as an optimal hydrogen bond donor/acceptor. Concurrently, the basic piperidine nitrogen can be functionalized (via sulfonylation, arylation, or alkylation) to probe adjacent hydrophobic pockets. This dual-functionalization capacity makes it an ideal scaffold for both phenotypic screening hits and fragment-based drug design (FBDD).

This technical guide explores the discovery and optimization of piperidine-3-carboxamide derivatives through two distinct therapeutic lenses: senescence-inducing agents for oncology (Melanoma) and Cathepsin K inhibitors for bone metabolic diseases (Osteoporosis).

Case Study I: Phenotypic Discovery in Oncology (Melanoma)

Cellular senescence—a state of stable cell cycle arrest—has gained traction as a therapeutic target for cancer, offering a safer alternative to direct apoptosis-inducing chemotherapeutics that often cause severe systemic toxicity[1].

Hit Identification and SAR Optimization

A recent high-throughput/high-content screening (HTS/HCS) campaign of approximately 110,000 compounds identified an N-arylpiperidine-3-carboxamide derivative (Hit 1) capable of inducing a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells[1].

Structure-Activity Relationship (SAR) studies revealed strict spatial requirements for this scaffold[1]:

-

Regiochemistry is Critical: Shifting the carboxamide to the 4-position (piperidine-4-carboxamide) completely abolished activity, proving that the specific exit vector of the 3-position is mandatory for target engagement[1].

-

Ring Size Matters: Contracting the 6-membered piperidine ring to a pyrrolidine or azetidine resulted in a dramatic loss of potency, likely due to altered dihedral angles of the carboxamide substituent[1].

-

Stereospecificity: The (S)-enantiomer of the scaffold demonstrated highly selective antiproliferative activity compared to its (R)-counterpart[1].

Quantitative SAR Summary

Table 1: Comparative SAR of Piperidine-3-Carboxamide Derivatives in Melanoma[1]

| Compound | Scaffold Variation | Senescence Activity | Mechanistic Note |

| Hit 1 | N-arylpiperidine-3-carboxamide | Active (EC₅₀ ~5.0 µM) | Initial HTS hit; low systemic toxicity. |

| Cmpd 12 | Piperidine-4-carboxamide | Inactive | Regioisomer; demonstrates strict spatial requirement. |

| Cmpd 13 | Pyrrolidine-3-carboxamide | Decreased (8.0 µM) | Ring contraction alters optimal vector angle. |

| Cmpd 20 | (S)-enantiomer of Hit 1 | Highly Active | Confirms stereospecific target engagement. |

| Cmpd 54 | Optimized Lead | Potent (< 1.0 µM) | Optimized A/B rings; induces robust morphological changes. |

Experimental Protocol: High-Content Screening (HCS) for Senescence

Causality Note: Traditional Senescence-Associated β-Galactosidase (SA-β-gal) assays rely on colorimetric cleavage of X-gal, requiring manual bright-field microscopy. This is fundamentally incompatible with 110,000-compound libraries. The following HCS protocol utilizes fluorescent proxies and automated morphological profiling to enable rapid, unbiased hit identification[1].

Step-by-Step Methodology:

-

Cell Seeding: Seed human melanoma A375 cells in 384-well optical-bottom plates at a density of 2,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Pin-transfer compounds from the library to achieve a final concentration of 10 µM (0.1% DMSO final). Include Doxorubicin (100 nM) as a positive senescence control and 0.1% DMSO as a negative control.

-

Incubation: Incubate for 72 hours to allow for phenotypic manifestation (enlarged cell size, flattening, increased granularity).

-

Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain nuclei with Hoechst 33342 (1 µg/mL) and cytoplasm with CellMask Green.

-

Image Acquisition: Utilize an automated confocal high-content imaging system (e.g., PerkinElmer Opera Phenix). Capture at least 4 fields per well.

-

Data Analysis: Define a "senescence index" using multiparametric analysis: nuclear area expansion (>1.5x control), increased cytoplasmic area, and elevated texture/granularity.

-

Validation: Calculate the Z'-factor using positive and negative controls. A Z' > 0.5 validates the assay's robustness for HTS.

Caption: Workflow for the phenotypic discovery and optimization of senescence-inducing antimelanoma agents.

Case Study II: Fragment-Based Design in Osteoporosis (Cathepsin K)

Cathepsin K (Cat K) is a lysosomal cysteine protease highly expressed in osteoclasts and is the primary enzyme responsible for degrading type I collagen during bone resorption[2]. Inhibiting Cat K is a validated strategy for treating osteoporosis[3].

Fragment Growth Strategy

In a recent study, a fragment-based drug discovery (FBDD) approach was utilized. Virtual screening identified a sulfonyl piperidine fragment (F-12) with moderate Cat K inhibitory activity (IC₅₀ = 13.52 µM)[3]. Molecular docking revealed that F-12 occupied the S1 and S2 sub-pockets of the Cat K active site[3].

To improve potency, researchers exploited the 3-position of the piperidine ring. By synthesizing a series of piperidine-3-carboxamides, they effectively "grew" the fragment. The addition of a benzylamine group via the 3-carboxamide linkage allowed the molecule to project deeply into the S3 pocket[3]. This optimization yielded compound H-9 , which exhibited an IC₅₀ of 0.08 µM—a >160-fold increase in potency[3].

Quantitative Optimization Summary

Table 2: Cathepsin K Inhibition by Piperidine-3-Carboxamide Derivatives[3]

| Compound | Structural Feature | Cat K IC₅₀ (µM) | Binding Pockets Occupied |

| F-12 | Sulfonyl piperidine fragment | 13.52 | S1, S2 |

| H-1 | Unsubstituted benzylamine addition | 2.15 | S1, S2, partial S3 |

| H-9 | Optimized benzylamine + substituents | 0.08 | S1, S2, deep S3 |

| MIV-711 | Clinical Reference Inhibitor | 0.05 | S1, S2, S3 |

Experimental Protocol: In Vitro Cathepsin K Enzymatic Inhibition Assay

Causality Note: Cathepsin K requires a highly specific microenvironment to function. The assay buffer must be maintained at an acidic pH (5.5) to mimic the physiological environment of the osteoclast resorption lacunae. Furthermore, the inclusion of Dithiothreitol (DTT) is strictly mandatory; it keeps the catalytic active-site cysteine (Cys25) in a reduced, nucleophilic state. Without DTT, the enzyme rapidly oxidizes and loses all catalytic activity[3].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Sodium Acetate, 5 mM EDTA, and 5 mM DTT, adjusted to pH 5.5.

-

Enzyme Activation: Pre-incubate recombinant human Cathepsin K (final concentration: 1 nM) in the assay buffer for 15 minutes at room temperature to ensure complete reduction of the active site cysteine.

-

Compound Addition: Dispense 1 µL of piperidine-3-carboxamide test compounds (serially diluted in DMSO) into a black 96-well microplate. Add 49 µL of the activated enzyme solution. Incubate for 30 minutes at 37°C.

-

Substrate Initiation: Initiate the reaction by adding 50 µL of the fluorogenic substrate Z-Leu-Arg-AMC (final concentration: 10 µM).

-

Kinetic Readout: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 360 nm, Emission: 460 nm) continuously for 20 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC₅₀ values using non-linear regression analysis (four-parameter logistic equation) comparing compound-treated wells to DMSO vehicle controls.

Caption: Fragment-based growth strategy mapping to Cathepsin K binding pockets.

General Synthetic Methodology

The synthesis of piperidine-3-carboxamide libraries is highly modular, allowing for rapid late-stage diversification[3].

-

N-Functionalization: Commercially available (R)- or (S)-nipecotic acid (piperidine-3-carboxylic acid) is first reacted with a corresponding sulfonyl chloride or aryl halide in the presence of a base (e.g., NaOH in THF/H₂O) to functionalize the piperidine nitrogen[3].

-